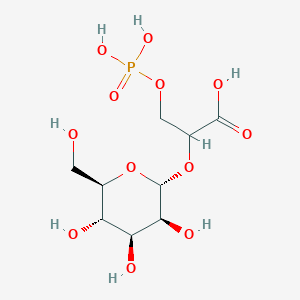
2-(alpha-D-mannosyl)-3-phosphoglyceric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(alpha-D-mannosyl)-3-phosphoglyceric acid is a is a monophosphoglyceric acid having the phosphate group at the 3-position as well as an alpha-D-mannosyl residue attached at the 2-position. It is a conjugate acid of a 2-(alpha-D-mannosyl)-3-phosphonatoglycerate(3-).
Scientific Research Applications
Structural Analysis in Microorganisms
2-(alpha-D-mannosyl)-3-phosphoglyceric acid (hereafter referred to as mannosyl-3-phosphoglycerate or MPG) plays a crucial role in the synthesis of mannosylglycerate, a solute that helps microorganisms adapt to salt and heat stresses. Structural analysis of mannosyl-3-phosphoglycerate synthase from Thermus thermophilus HB27, which is involved in the synthesis of mannosylglycerate, has revealed critical insights into its catalytic mechanism and structure-function relationships. This enzyme exhibits a unique structural feature - a second metal binding site essential for catalysis and displays specific interactions with its substrate, GDP-α-d-mannose (Gonçalves et al., 2010).
Enzyme Function in Stress Response
Mannosyl-3-phosphoglycerate phosphatase (MpgP), another enzyme in the pathway synthesizing mannosylglycerate, plays a vital role in the physiological response to thermal and osmotic stresses in microorganisms like Thermus thermophilus. The crystallographic structures of MpgP, studied in various forms, have provided insight into its role in catalysis and the physiological stress response. The study of MpgP helps in understanding the broader implications of phosphoryl transfer mechanisms in similar enzymes (Gonçalves et al., 2011).
Glycan Separation Techniques
In the context of analytical chemistry, phospholipids including mannosyl-3-phosphoglyceric acid derivatives have been used to enhance the separation of glycans in capillary electrophoresis. This approach has improved the separation efficiency of complex glycans derived from proteins like alpha1-acid glycoprotein and ribonuclease B, providing a more refined analytical method to study glycan structures and interactions (Luo, Archer-Hartmann, & Holland, 2010).
Biosynthetic Pathways in Archaea
The biosynthetic pathway for mannosylglycerate in hyperthermophilic archaea, such as Pyrococcus horikoshii, has been elucidated with MPG being a key intermediate. This pathway is crucial for the survival of these organisms in extreme environments. Understanding this pathway offers insights into the adaptation mechanisms of archaea and potential biotechnological applications (Empadinhas et al., 2001).
properties
Product Name |
2-(alpha-D-mannosyl)-3-phosphoglyceric acid |
|---|---|
Molecular Formula |
C9H17O12P |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
3-phosphonooxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H17O12P/c10-1-3-5(11)6(12)7(13)9(20-3)21-4(8(14)15)2-19-22(16,17)18/h3-7,9-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,4?,5-,6+,7+,9-/m1/s1 |
InChI Key |
RJDBNSZFZDWPFL-WEDYNZIRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(COP(=O)(O)O)C(=O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(COP(=O)(O)O)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(COP(=O)(O)O)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B1221165.png)
![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)
![[5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(1-piperidinyl)methanone](/img/structure/B1221168.png)


![2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1221179.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1221182.png)




![2-[[2-[(4-Methoxyphenyl)methyl]-1,3-dioxo-4-isoquinolinylidene]methylamino]benzoic acid](/img/structure/B1221188.png)
